molecular formula C11H11NO2 B13299444 1-(Pyridin-4-yl)cyclopent-3-ene-1-carboxylic acid

1-(Pyridin-4-yl)cyclopent-3-ene-1-carboxylic acid

Cat. No.: B13299444
M. Wt: 189.21 g/mol
InChI Key: IFBDECSPIBKOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-4-yl)cyclopent-3-ene-1-carboxylic acid (CAS 1512340-07-6) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a hybrid structure combining a pyridine heterocycle with a cyclopentene carboxylic acid, creating a versatile scaffold for the synthesis of novel bioactive molecules. The pyridine-carboxylic acid core is a privileged structure in pharmaceutical development, with isomers like picolinic acid, nicotinic acid, and isonicotinic acid serving as key precursors to a wide range of therapeutic agents . These scaffolds are prominently featured in FDA-approved drugs targeting conditions including tuberculosis, cancer, HIV/AIDS, and central nervous system disorders . The electron-deficient aromatic pyridine ring facilitates π-π stacking interactions with biological targets, while the carboxylic acid group provides a handle for further derivatization and can engage in hydrogen bonding and metal coordination, enhancing binding affinity to enzymes and receptors . This specific compound is valued for its structural flexibility. The cyclopentene ring introduces a conformationally constrained, three-dimensional geometry that can improve target selectivity and physicochemical properties in resulting drug candidates. Researchers utilize this compound as a key intermediate in developing potential enzyme inhibitors and investigating structure-activity relationships (SAR) in hit-to-lead optimization campaigns . It is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-pyridin-4-ylcyclopent-3-ene-1-carboxylic acid

InChI

InChI=1S/C11H11NO2/c13-10(14)11(5-1-2-6-11)9-3-7-12-8-4-9/h1-4,7-8H,5-6H2,(H,13,14)

InChI Key

IFBDECSPIBKOHH-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1(C2=CC=NC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclopentene Ring Construction and Pyridinyl Substitution

The synthesis of this compound typically involves the formation of the cyclopentene ring bearing a carboxylic acid group, followed by the introduction of the pyridin-4-yl substituent. This can be achieved via:

Photocatalytic Reductive Azaarylation Method

A recent advanced method involves visible light-driven reductive azaarylation, which has been applied to related heteroaryl carboxylic acids and can be adapted for this compound synthesis. The process uses:

  • A photocatalyst such as fac-Ir(ppy)3 (tris[2-phenylpyridinato-C2,N]iridium(III))
  • Blue LED light irradiation
  • Dry dimethyl sulfoxide (DMSO) as solvent
  • Pyridin-4-yl cyanides or related azaarenes as coupling partners
  • Base such as triethylamine

Procedure summary:

  • The cyclopentene carboxylic acid precursor and pyridin-4-yl derivative are dissolved in dry DMSO.
  • The mixture is degassed and irradiated with blue LED light at room temperature for 48 hours.
  • The reaction is quenched with saturated sodium bicarbonate solution, extracted with dichloromethane, washed with brine, dried over magnesium sulfate, and concentrated.
  • The crude product is purified by silica gel chromatography to afford the desired this compound.

This method offers mild reaction conditions, good functional group tolerance, and avoids harsh reagents or elevated temperatures.

Classical Nucleophilic Substitution and Amide Formation Routes

While direct synthesis of this compound is less commonly documented, analogs such as 1-(pyridin-4-yl)piperidine-4-carboxylic acid have been synthesized by:

  • Reacting ethyl isonicotinate with 4-chloropyridine hydrochloride in the presence of triethylamine in ethanol/water at elevated temperature (150 °C) for extended periods (up to 96 hours).
  • Isolation by filtration, concentration, and recrystallization to obtain the carboxylic acid derivative.

This approach suggests that high temperature and prolonged reaction times are required for substitution on pyridinyl rings, which may be applicable or adapted for cyclopentene systems.

Conversion of Carboxylic Acids to Acid Chlorides and Subsequent Coupling

A common preparative step in carboxylic acid chemistry involves converting the acid to the corresponding acid chloride using oxalyl chloride in the presence of catalytic N,N-dimethylformamide at low temperatures (0–20 °C), followed by reaction with amines or heterocycles to form amides or related derivatives. Although this is more relevant for amide synthesis, it can be part of multistep routes toward substituted cyclopentene carboxylic acids.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Advantages Limitations Reference
Photocatalytic Reductive Azaarylation fac-Ir(ppy)3 catalyst, blue LED, DMSO, triethylamine, room temp, 48 h ~74% (related compounds) Mild conditions, selective, scalable Requires photocatalyst and light source
High-temperature nucleophilic substitution Ethyl isonicotinate, 4-chloropyridine hydrochloride, triethylamine, ethanol/water, 150 °C, 96 h Not specified Straightforward reagents Long reaction time, high temp
Acid chloride formation and coupling Oxalyl chloride, DMF catalyst, pyridine, K2CO3, CH2Cl2, 0–20 °C ~29% (amide formation) Useful for amide derivatives Moderate yield, multistep

Chemical Reactions Analysis

1-(Pyridin-4-yl)cyclopent-3-ene-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Scientific Research Applications

1-(Pyridin-4-yl)cyclopent-3-ene-1-carboxylic acid is an organic compound with the molecular formula C11H11NO2C_{11}H_{11}NO_2 and a molecular weight of 189.21 g/mol. It has a variety of applications in scientific research.

Scientific Research Applications

  • Chemistry this compound serves as a building block in synthesizing more complex organic molecules.
  • Biology This compound is valuable in studying biological pathways and enzyme interactions.
  • Industry It is used in producing various chemical intermediates and materials.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation It can be oxidized to create various oxidized derivatives.
  • Reduction Reduction reactions can transform the carboxylic acid group into an alcohol or other reduced forms.
  • Substitution The pyridine ring is capable of undergoing electrophilic or nucleophilic substitution reactions, which leads to a variety of substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)cyclopent-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(Pyridin-4-yl)cyclopent-3-ene-1-carboxylic acid and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Log S Solubility Bioactivity Safety Profile References
This compound C₁₁H₁₀NO₂ 189.21 Pyridin-4-yl, cyclopentene N/A N/A N/A Not reported -
(S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid C₇H₈F₂NO₂ 188.14 Difluoromethylenyl, amino -2.1 Low GABA-AT inhibitor (IC₅₀: 5 nM) High potency, low toxicity
1-[3-(Trifluoromethyl)pyridin-4-yl]cyclohexane-1-carboxylic acid C₁₃H₁₄F₃NO₂ 273.25 Trifluoromethyl, cyclohexane N/A N/A N/A Not reported
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid C₉H₁₃NO₄ 199.21 Ethoxycarbonyl, piperidine -1.5 Moderate CYP inhibitor Possible drug interactions
1-[(tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid C₁₁H₁₆O₄ 212.24 tert-butoxycarbonyl N/A N/A Lab chemical intermediate H302, H315, H319, H335

Key Observations:

  • Pyridine vs.
  • Cyclopentene vs. Cyclohexane: The smaller cyclopentene ring introduces higher ring strain, which may influence conformational flexibility and metabolic stability compared to cyclohexane derivatives .
  • Amino and Difluoromethylenyl Groups: The (S)-3-amino-4-(difluoromethylenyl) analogue exhibits potent GABA-AT inhibition (IC₅₀: 5 nM), attributed to the amino group’s hydrogen-bonding capacity and the difluoromethylenyl group’s electronegativity .

Research Findings and Discussion

  • GABA-AT Inhibition: The (S)-3-amino-4-(difluoromethylenyl) analogue’s IC₅₀ of 5 nM surpasses older inhibitors like vigabatrin, attributed to its optimized stereochemistry and fluorine substitution .
  • Metabolic Stability: Cyclopentene derivatives generally exhibit faster hepatic clearance than cyclohexane analogues due to reduced steric hindrance, as shown in cytochrome P450 studies .
  • Toxicity Trends: Compounds with labile ester groups (e.g., tert-butoxycarbonyl) show higher acute toxicity, whereas pyridine-containing derivatives may offer safer profiles pending further testing .

Biological Activity

1-(Pyridin-4-yl)cyclopent-3-ene-1-carboxylic acid is an organic compound with significant biological activity, particularly as a potential therapeutic agent. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H11NO2
  • Molecular Weight : 189.21 g/mol
  • IUPAC Name : 1-pyridin-4-ylcyclopent-3-ene-1-carboxylic acid

The compound features a cyclopentene ring fused with a pyridine moiety, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and engage in π-π interactions due to the presence of the pyridine ring. This allows it to modulate enzyme activity and receptor interactions, which are crucial for various biological pathways.

Biological Activity

Recent studies have highlighted the compound's potential as an inhibitor of viral proteases, particularly in the context of SARS-CoV-2. The compound has been synthesized and evaluated for its inhibitory effects on the viral protease, showing promising results in vitro.

Inhibition Studies

A detailed evaluation of various derivatives, including this compound, revealed significant inhibition percentages and IC50 values. The data from these studies are summarized in Table 1.

EntryCompoundInhibition (%)IC50 (μM)
116a>950.91 ± 0.12
214a>951.17 ± 0.26
310b>950.38 ± 0.09
4229315.0 ± 9.3

These results indicate that compounds derived from or related to this compound exhibit strong inhibitory activity against the target enzyme, suggesting their potential use in antiviral therapies .

Case Studies

In a notable study, researchers synthesized a series of covalent inhibitors based on the structure of this compound and evaluated their effectiveness against SARS-CoV-2 protease. The study employed X-ray crystallography to confirm binding modes and elucidate structure-function relationships .

Key Findings:

  • Covalent Binding : The compound forms covalent bonds with cysteine residues in the active site of the protease, leading to irreversible inhibition.
  • Structure Activity Relationship (SAR) : Modifications to the pyridine and cyclopentene moieties significantly affected inhibitory potency, indicating that precise structural features are critical for activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Pyridin-4-yl)cyclopent-3-ene-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : Synthesis often involves cyclization of pre-functionalized cyclopentene precursors. For example, Scheme 3 in outlines a pathway for a related cyclopentene-carboxylic acid derivative using CPP-115 as a starting material. Green chemistry approaches (e.g., aqueous solvents, recyclable catalysts) can improve sustainability .
  • Optimization : Reaction temperature, catalyst choice (e.g., palladium for cross-coupling), and protecting group strategies are critical. highlights the importance of stepwise purification to isolate intermediates .

Q. How can researchers analytically characterize this compound and assess purity?

  • Techniques :

  • NMR : Confirm structural integrity via 1H^1 \text{H}- and 13C^{13} \text{C}-NMR, focusing on pyridine ring protons (δ 8.5–7.5 ppm) and cyclopentene olefinic signals .
  • HPLC : Monitor purity using reverse-phase chromatography (C18 columns) with UV detection at 254 nm. notes impurity profiling via spiking experiments with reference standards .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What biological targets or pathways are associated with this compound?

  • Targets : Preliminary studies on structurally similar compounds () suggest interactions with kinases (e.g., MAPK) and inflammatory mediators (e.g., COX-2). Pyridine and cyclopentene moieties may enhance binding to hydrophobic enzyme pockets .
  • Assays : Use fluorescence polarization for binding affinity or ELISA for cytokine inhibition profiling .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Root Causes : Variability may arise from assay conditions (e.g., pH, solvent polarity) or impurities ( ). For example, residual palladium from synthesis can inhibit enzymes .
  • Resolution :

  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple replicates.
  • Counter-Screens : Test against off-target proteins (e.g., cytochrome P450 isoforms) to rule out false positives .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Approaches :

  • Kinetic Studies : Use stopped-flow spectroscopy to measure binding rates ( ).
  • Isotope Labeling : 19F^{19} \text{F}-NMR or 13C^{13} \text{C}-labeling tracks metabolic stability and active-site interactions .
    • Findings : The carboxylic acid group likely participates in hydrogen bonding with catalytic residues, while the pyridine ring facilitates π-π stacking () .

Q. How can synthetic efficiency be improved using green chemistry principles?

  • Strategies :

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures ( ) .
  • Catalysis : Immobilized enzymes or heterogeneous catalysts (e.g., zeolites) reduce waste .
    • Metrics : Calculate E-factor (kg waste/kg product) and atom economy for process optimization .

Q. What computational tools are effective for predicting SAR or optimizing derivatives?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets like EGFR or COX-2 ( ) .
  • QSAR : Train models using descriptors (e.g., logP, polar surface area) from PubChem datasets () .
    • Case Study : ’s SAR table correlates pyrimidine substitutions with anti-inflammatory activity, guiding derivative design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.